methyl 4-{[2-(diethylamino)ethyl](6-fluoro-1,3-benzothiazol-2-yl)carbamoyl}benzoate hydrochloride
Description
Methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a 6-fluoro group, a carbamoyl linkage to a diethylaminoethyl chain, and a methyl benzoate ester. The hydrochloride salt enhances solubility for pharmacological applications. The benzothiazole scaffold is pharmacologically significant due to its presence in compounds with antitumor, antimicrobial, and antiviral activities . The fluorine atom at position 6 likely improves metabolic stability and binding affinity, while the diethylaminoethyl group may contribute to interactions with charged residues in biological targets.
Properties
IUPAC Name |
methyl 4-[2-(diethylamino)ethyl-(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c1-4-25(5-2)12-13-26(22-24-18-11-10-17(23)14-19(18)30-22)20(27)15-6-8-16(9-7-15)21(28)29-3;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWMWVKZIKQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that indole derivatives interact with their targets, causing changes that result in their various biological activities. The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities. The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Biological Activity
Methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H26ClF2N3OS
- Molecular Weight : 454.0 g/mol
- Purity : Typically around 95%.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. Specifically, methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride has shown promising results against various bacterial strains.
In Vitro Studies
In a study evaluating benzothiazole derivatives, it was found that these compounds effectively inhibited the growth of several bacterial organisms. The minimum inhibitory concentrations (MICs) were notably low, suggesting high potency. For instance, MICs against Streptococcus pneumoniae were as low as 0.015 μg/ml, while Staphylococcus aureus showed MICs of 0.25 μg/ml .
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Streptococcus pneumoniae | 0.015 |
| Staphylococcus aureus | 0.25 |
| Clostridium difficile | <0.1 |
| Escherichia coli | >10 |
The mechanism by which methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride exerts its antimicrobial effects appears to involve the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and maintenance. The compound inhibits ATPase activity in these enzymes, preventing DNA supercoiling and ultimately leading to bacterial cell death .
Case Studies
A significant case study involved the evaluation of a related benzothiazole compound in a clinical setting. This study demonstrated that the compound not only inhibited bacterial growth effectively but also showed no cross-resistance with existing antibiotics, indicating a unique mechanism of action that could be advantageous in treating resistant infections .
Pharmacokinetics
The pharmacokinetic profile of methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride was assessed in animal models. Following intravenous administration, the compound exhibited favorable clearance rates and bioavailability, which are critical for therapeutic efficacy in humans .
Scientific Research Applications
Recent studies have highlighted the compound's significant biological activity, particularly its antimicrobial properties. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Research indicates that methyl 4-{2-(diethylamino)ethylcarbamoyl}benzoate hydrochloride exhibits notable antimicrobial efficacy against a range of bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
| Candida albicans | 15 | 64 |
The compound demonstrated a strong inhibitory effect against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve interactions with bacterial cell membranes and interference with metabolic pathways, facilitated by the benzothiazole moiety which enhances cell penetration.
Therapeutic Implications
The potential therapeutic applications of this compound extend beyond antimicrobial activity. Its structural components suggest possible utility in treating various conditions:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. Research into the structure-activity relationship (SAR) is ongoing to explore this potential.
- Neuropharmacological Effects : Given the presence of the diethylamino group, there may be implications for central nervous system activity, warranting further investigation into its effects on neurological disorders.
Case Studies
A notable case study involved the synthesis and characterization of related benzothiazole derivatives. The study utilized various physicochemical methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structural integrity. Key findings included:
- Synthesis of Derivatives : Modifications in the molecular structure significantly impacted biological activity, suggesting a detailed exploration of SAR could yield compounds with enhanced efficacy.
- Characterization Techniques : The use of advanced characterization techniques provided insights into the molecular interactions and stability of synthesized compounds, essential for understanding their biological behavior.
Comparison with Similar Compounds
(a) Dithiocarbamate-Substituted 2-Aminobenzothiazole Derivatives ()
Compounds such as (Benzo[d]thiazol-2-ylcarbamoyl)methyl ethyl carbamodithioate (4a) share the benzothiazole core but feature dithiocarbamate moieties instead of a fluoro-substituted carbamoyl group. Key differences include:
- Molecular Weight (MW): 311.02 (4a) vs. ~500 (estimated for the target compound, including HCl).
- Functional Groups: Dithiocarbamate groups in 4a enhance metal-chelating properties, whereas the target compound’s diethylaminoethyl group may facilitate cationic interactions.
(b) 1-(6-Fluoro-1,3-Benzothiazol-2-yl)Ethanone Derivatives ()
The crystal structure of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde reveals a planar benzothiazole-pyrazole system stabilized by π–π interactions. Comparatively:
- Substituents: The target compound lacks a pyrazole ring but includes a benzoate ester, which may influence solubility and membrane permeability.
- Conformational Stability: The dihedral angles between the benzothiazole and phenyl rings in (6.41–34.02°) suggest rigid conformations, whereas the flexible diethylaminoethyl chain in the target compound could enable adaptive binding .
Thiadiazole and Benzoate Derivatives
(a) Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate ()
This compound replaces the benzothiazole with a thiadiazole ring and features a phenylcarbamoyl group. Key distinctions:
- MW: 369.40 vs. ~500 (target compound).
- Reactivity: Thiadiazoles are more electrophilic due to electron-deficient rings, whereas benzothiazoles exhibit balanced aromaticity.
- Safety Profile: The SDS for this compound mandates stringent handling (e.g., fume hoods, protective gloves), suggesting higher volatility or toxicity compared to the hydrochloride salt form of the target compound .
(b) Pesticide-Related Methyl Benzoates ()
Compounds like metsulfuron methyl ester (MW: 381.4) feature triazine and sulfonylurea groups instead of benzothiazole and carbamoyl moieties.
- Applications: These are herbicides targeting acetolactate synthase, whereas the target compound’s structure aligns with protease or receptor modulation.
- Structural Motifs: The sulfonylurea bridge in pesticides enables hydrogen bonding with plant enzymes, contrasting with the target compound’s carbamoyl-amine linkage .
Computational and Functional Comparisons
(a) Binding Affinity Predictions ()
The Glide XP scoring function highlights hydrophobic enclosure and hydrogen bonding as critical for affinity. The target compound’s fluoro-benzothiazole and diethylaminoethyl groups may enhance hydrophobic interactions and cationic binding, respectively, compared to non-fluorinated or neutral analogues .
(b) Similarity Metrics ()
ECFP4 or MACCS fingerprints would show low Tanimoto coefficients (Tc) between the target compound and pesticide benzoates (e.g., Tc < 0.3) due to divergent functional groups. Higher Tc values (~0.5–0.6) might occur with benzothiazole derivatives like those in , reflecting shared core motifs .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
